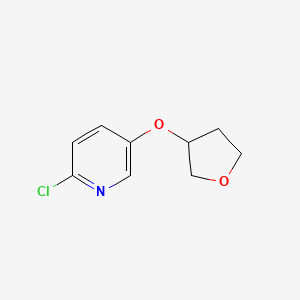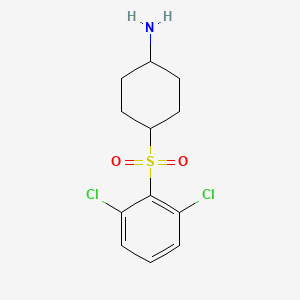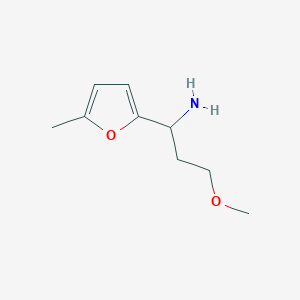![molecular formula C7H11F2N B1430152 7,7-Difluorobicyclo[4.1.0]heptan-3-amine CAS No. 1393572-09-2](/img/structure/B1430152.png)
7,7-Difluorobicyclo[4.1.0]heptan-3-amine
Descripción general
Descripción
“7,7-Difluorobicyclo[4.1.0]heptan-3-amine” is a chemical compound with the molecular formula C7H11F2N . It’s a hydrochloride salt and appears as a powder .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H11F2N.ClH/c8-7(9)5-2-1-4(10)3-6(5)7;/h4-6H,1-3,10H2;1H .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 183.63 g/mol . It’s a hydrochloride salt and appears as a powder .Aplicaciones Científicas De Investigación
Environmental Remediation and Water Treatment
Amine-functionalized sorbents, including those structurally related to 7,7-Difluorobicyclo[4.1.0]heptan-3-amine, have been highlighted for their effectiveness in removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. These substances, known for their persistence and potential health risks, have been detected in various water sources. The use of amine-containing sorbents offers an alternative solution for PFAS control in municipal water and wastewater treatment, capitalizing on electrostatic interactions, hydrophobic interactions, and the morphology of the sorbents to achieve removal efficiencies. This approach is crucial for ensuring safe drinking water levels, given the extremely low recommended safe concentrations for PFAS (Ateia, Alsbaiee, Karanfil, & Dichtel, 2019).
Advanced Oxidation Processes for Degradation of Hazardous Compounds
The degradation of nitrogen-containing compounds, including amines and azo dyes, through advanced oxidation processes (AOPs) has been reviewed, highlighting the efficiency of these methods in mineralizing recalcitrant compounds. AOPs, including ozone and Fenton processes, have been shown to be effective against a wide range of nitrogen-containing hazardous compounds, offering a promising alternative for the treatment of effluents containing such pollutants. This is particularly relevant for industries where these compounds are prevalent, such as textiles and agriculture (Bhat & Gogate, 2021).
Catalytic Oxidation in Chemical Industry
Research into the controllable and selective catalytic oxidation of cyclohexene, a process relevant to the structural analogs of this compound, has identified potential applications in the synthesis of industrial intermediates. Selective oxidation processes can produce valuable chemical intermediates with varying oxidation states and functional groups. This versatility is key to synthesizing a broad range of products used across the chemical industry, demonstrating the value of research into specific catalysts and oxidation conditions for targeted chemical production (Cao et al., 2018).
Safety and Hazards
Propiedades
IUPAC Name |
7,7-difluorobicyclo[4.1.0]heptan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N/c8-7(9)5-2-1-4(10)3-6(5)7/h4-6H,1-3,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKIFPMAIIHJUEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2(F)F)CC1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![methyl 2-(6-chloro-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1430078.png)
![methyl 2-(2-imino-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1430079.png)

![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide hydrochloride](/img/structure/B1430082.png)

amine hydrochloride](/img/structure/B1430087.png)
![1-{1,4-Dioxaspiro[4.6]undecan-2-ylmethyl}guanidine hydroiodide](/img/structure/B1430088.png)


